molecular formula C8H15BF2O2 B13908707 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Katalognummer: B13908707
Molekulargewicht: 192.01 g/mol
InChI-Schlüssel: DYKDYYABIUKJKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various fields of chemistry due to its unique properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in synthetic chemistry and medicinal applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-difluoroethanol with a boronic acid derivative under specific conditions. One common method includes the use of a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitates the electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hypervalent iodine reagents, transition metal catalysts, and strong nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield a variety of difluoroethylated nucleophiles, including pharmaceuticals like Captopril and Normorphine .

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as an electrophilic reagent. The difluoroethyl group can participate in ligand coupling mechanisms, facilitating the formation of new chemical bonds with nucleophiles like thiols, amines, and alcohols . This mechanism is particularly useful in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the difluoroethyl group and the boron-containing dioxaborolane structure. This combination imparts distinct reactivity and stability, making it valuable in various applications.

Eigenschaften

Molekularformel

C8H15BF2O2

Molekulargewicht

192.01 g/mol

IUPAC-Name

2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C8H15BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h6H,5H2,1-4H3

InChI-Schlüssel

DYKDYYABIUKJKG-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.